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1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine

Catalog No.
S14059106
CAS No.
M.F
C9H17N5
M. Wt
195.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazin...

Product Name

1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine

IUPAC Name

1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]piperazine

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

InChI

InChI=1S/C9H17N5/c1-2-14-9(11-8-12-14)7-13-5-3-10-4-6-13/h8,10H,2-7H2,1H3

InChI Key

WVPSCGKDIHIQOC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CN2CCNCC2

1-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperazine is a chemical compound that combines the structural features of piperazine and a triazole derivative. The triazole ring is a five-membered heterocyclic compound containing three nitrogen atoms, which contributes to the compound's unique properties. This compound is of interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications in drug development.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
  • Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
  • Substitution Reactions: Nucleophilic substitution reactions can occur where various nucleophiles may replace certain groups within the molecule.
  • Coupling Reactions: This compound can participate in coupling reactions (e.g., Suzuki or Heck coupling) to synthesize more complex molecules.

These reactions are facilitated by common reagents and conditions including organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

The biological activity of 1-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperazine has been explored in various studies. Compounds containing triazole rings are known for their diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties. The specific interactions of this compound with biological targets are still being elucidated, but it is hypothesized that the triazole moiety may interact with enzymes or receptors involved in disease pathways.

The synthesis of 1-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperazine typically involves several steps:

  • Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
  • Alkylation: The triazole ring is then alkylated using ethyl bromide to introduce the ethyl group at the 1-position of the triazole ring.
  • Piperazine Formation: Piperazine can be synthesized separately and then reacted with the alkylated triazole derivative to form the final compound.

Optimization of these steps may be necessary for industrial applications to enhance yield and purity.

The applications of 1-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperazine span across several domains:

  • Medicinal Chemistry: It serves as a potential pharmacophore for developing new therapeutic agents targeting various diseases.
  • Materials Science: Its unique structure makes it a candidate for developing materials with specific properties such as conductivity or fluorescence.
  • Biological Research: Used in studies investigating cellular processes and potential therapeutic effects.

Research into the interaction of 1-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperazine with biological systems is ongoing. Preliminary studies suggest that it may exhibit interactions similar to other triazole derivatives, potentially affecting enzyme activity or receptor binding. Further investigations are needed to fully understand its mechanism of action and biological implications.

Several compounds share structural similarities with 1-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperazine. Here are some examples:

Compound NameStructural FeaturesUnique Properties
1-(1H-1,2,4-Triazol-5-yl)methylpiperazineContains a piperazine ring and a triazoleLacks ethyl substitution
1-(3-Ethyltriazolyl)methylpiperazineSimilar piperazine structureDifferent position of ethyl group
3-(Ethyltriazolyl)anilineContains an aniline instead of piperazineDifferent reactivity due to amine group

The uniqueness of 1-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperazine lies in its specific combination of functional groups that allow for diverse

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

195.14839556 g/mol

Monoisotopic Mass

195.14839556 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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